1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]
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Overview
Description
1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] is an organic compound characterized by the presence of two benzene rings connected via a propane-2,2-diyl bridge, with each benzene ring further substituted with a 4-bromobutoxy group
Preparation Methods
The synthesis of 1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobutanol and 4-hydroxybenzene derivatives.
Reaction Conditions: The reaction involves the formation of an ether linkage between the 4-bromobutoxy group and the benzene ring. This is achieved through nucleophilic substitution reactions, where the hydroxyl group of the benzene derivative reacts with the bromine atom of 4-bromobutanol.
Catalysts and Solvents: Common catalysts used in this reaction include strong bases such as sodium hydride or potassium carbonate. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 4-bromobutoxy groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions may convert the bromine atoms to hydrogen or other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions are usually carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amine derivatives, while oxidation reactions may produce carboxylic acids.
Scientific Research Applications
1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the effects of brominated compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, brominated compounds are known to exhibit antimicrobial and anticancer properties, making this compound a potential candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] involves its interaction with molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The specific pathways involved depend on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] can be compared with other similar compounds, such as:
4,4’-(Propane-2,2-diyl)bis(cyanatobenzene): This compound has cyanate groups instead of bromobutoxy groups, which affects its reactivity and applications.
4,4’-(Propane-2,2-diyl)bis((allyloxy)benzene):
1,1’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol): This compound has hydroxyl groups, making it more hydrophilic and suitable for different applications compared to the bromobutoxy derivative.
Properties
CAS No. |
101308-47-8 |
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Molecular Formula |
C23H30Br2O2 |
Molecular Weight |
498.3 g/mol |
IUPAC Name |
1-(4-bromobutoxy)-4-[2-[4-(4-bromobutoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C23H30Br2O2/c1-23(2,19-7-11-21(12-8-19)26-17-5-3-15-24)20-9-13-22(14-10-20)27-18-6-4-16-25/h7-14H,3-6,15-18H2,1-2H3 |
InChI Key |
YWPSBMCRGXUSJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCCCCBr)C2=CC=C(C=C2)OCCCCBr |
Origin of Product |
United States |
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